molecular formula C24H30N6O2 B1684663 Lexibulin CAS No. 917111-44-5

Lexibulin

Cat. No.: B1684663
CAS No.: 917111-44-5
M. Wt: 434.5 g/mol
InChI Key: MTJHLONVHHPNSI-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Lexibulin, also known as CYT997, is a potent microtubule-targeting agent . Microtubules are dynamic structures composed of tubulin heterodimers and play crucial roles in various cellular processes, including cell division and intracellular transport . Therefore, they have been recognized as highly attractive targets for cancer chemotherapy .

Mode of Action

This compound interacts with its primary target, tubulin, by inhibiting the polymerization of tubulin, which is essential for microtubule formation . This interaction disrupts the normal function of microtubules, leading to cell cycle arrest and apoptosis induction . High-resolution structures have revealed the detailed interactions between this compound and tubulin .

Biochemical Pathways

This compound affects several biochemical pathways. It induces apoptosis and autophagy through the activation of endoplasmic reticulum (ER) stress and reactive oxygen species (ROS) production . The ER stress pathway and ROS production mutually enhance each other, leading to cell death . Moreover, the activation of ERO1 in the ER stress pathway is responsible for inducing ROS production .

Pharmacokinetics

It is known that this compound possesses a useful combination of pharmacologic and pharmacokinetic properties, making it a potential novel anticancer agent .

Result of Action

This compound potently suppresses cell viability and induces apoptosis and autophagy in cancer cells . It triggers the production of ROS and exerts lethal effects via ER stress . In vivo studies have shown that this compound prominently reduces tumor growth .

Preparation Methods

Synthetic Routes and Reaction Conditions

Lexibulin is synthesized through a multi-step process involving the formation of key intermediates and their subsequent reactions. The synthetic route typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. The process also involves rigorous quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

Lexibulin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated or carboxylated derivatives of this compound .

Scientific Research Applications

Lexibulin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: this compound is used as a model compound to study microtubule polymerization and its inhibition.

    Biology: It is used to investigate the role of microtubules in cell division and other cellular processes.

    Medicine: this compound is being studied for its potential to treat various cancers, including glioblastoma multiforme and osteosarcoma. .

    Industry: This compound is used in the development of new anticancer drugs and therapies

Comparison with Similar Compounds

Lexibulin is unique among microtubule inhibitors due to its potent cytotoxic and vascular-disrupting activities. Similar compounds include:

This compound stands out due to its combination of microtubule inhibition and vascular disruption, making it a promising candidate for anticancer therapy .

Properties

IUPAC Name

1-ethyl-3-[2-methoxy-4-[5-methyl-4-[[(1S)-1-pyridin-3-ylbutyl]amino]pyrimidin-2-yl]phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N6O2/c1-5-8-19(18-9-7-12-25-15-18)28-22-16(3)14-27-23(30-22)17-10-11-20(21(13-17)32-4)29-24(31)26-6-2/h7,9-15,19H,5-6,8H2,1-4H3,(H2,26,29,31)(H,27,28,30)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTJHLONVHHPNSI-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CN=CC=C1)NC2=NC(=NC=C2C)C3=CC(=C(C=C3)NC(=O)NCC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C1=CN=CC=C1)NC2=NC(=NC=C2C)C3=CC(=C(C=C3)NC(=O)NCC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10238675
Record name Lexibulin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10238675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

CYT997 is a vascular disrupting agent and a tubulin inhibitor for various cancers. The essential role of microtubules in cell division and the capacity of drugs that interact with the protein subunits of microtubules (α- and β-tubulin) to interfere with the cell cycle, have made tubulin a highly successful target for the development of therapeutic drugs, such as anti-cancer drugs and vascular disrupting agents.
Record name CYT997
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05147
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

917111-44-5
Record name Lexibulin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0917111445
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lexibulin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10238675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LEXIBULIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GTU230HA1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lexibulin
Reactant of Route 2
Reactant of Route 2
Lexibulin
Reactant of Route 3
Reactant of Route 3
Lexibulin
Reactant of Route 4
Reactant of Route 4
Lexibulin
Reactant of Route 5
Reactant of Route 5
Lexibulin
Reactant of Route 6
Reactant of Route 6
Lexibulin
Customer
Q & A

Q1: What is the primary mechanism of action of Lexibulin?

A1: this compound functions as a small-molecule tubulin-depolymerizing agent. It achieves this by inhibiting the polymerization of tubulin, a protein crucial for forming microtubules. [, ]. This disruption of microtubule dynamics primarily affects rapidly dividing cells, such as those found in tumors.

Q2: How does this compound's mechanism of action translate to its anti-cancer activity?

A2: this compound exhibits its anti-cancer activity primarily as a vascular-disrupting agent (VDA) []. By inhibiting tubulin polymerization in the endothelial cells lining tumor blood vessels, this compound disrupts the formation of new blood vessels (angiogenesis) and weakens existing ones. This disruption leads to decreased blood flow within the tumor, ultimately starving it of oxygen and nutrients, leading to cell death.

Q3: Besides its vascular-disrupting activity, does this compound have any other effects on tumor cells?

A3: Yes, in addition to its effects on tumor vasculature, this compound has also been shown to directly inhibit tubulin polymerization within tumor cells themselves []. This disruption of microtubule formation interferes with critical cellular processes, including cell division (mitosis) specifically at the G2/M phase of the cell cycle, ultimately leading to tumor cell death.

Q4: Has the crystal structure of this compound in complex with its target been solved?

A4: Yes, researchers have successfully determined the crystal structure of this compound bound to its target, tubulin [, ]. This structural information provides valuable insights into the specific interactions between this compound and the colchicine binding site of tubulin, aiding in the understanding of its mechanism of action and facilitating structure-based drug design efforts.

Q5: What is known about the pharmacokinetic properties of this compound?

A5: this compound demonstrates favorable pharmacokinetics and can be administered both intravenously and orally []. Studies have indicated that its pharmacokinetic profile is generally dose-linear for both formulations.

Q6: Are there any known drug interactions associated with this compound?

A8: Research suggests that this compound may interact with human equilibrative nucleoside transporters (ENTs) 1 and 2, which are crucial for nucleoside transport across various biological barriers, including the blood-testis barrier []. Specifically, this compound acts as a non-transported inhibitor of both ENT1 and ENT2 []. This finding highlights the importance of considering potential drug interactions, particularly with nucleoside analogs, when administering this compound.

Q7: What is the current status of this compound in terms of clinical development?

A9: While this compound reached Phase II clinical development for multiple myeloma at some point, its development appears to have been discontinued since the publication of the provided research []. Factors contributing to this discontinuation are not explicitly stated but may be related to the clinical trial terminations mentioned or other development-related considerations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.